REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=2.O.[Se](=O)=[O:15].C([O-])(O)=O.[Na+]>O1CCOCC1.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH:12]=[O:15])=[CH:9][CH:8]=[CH:7][N:6]=2 |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC2=NC=CC=C2C1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
ADDITION
|
Details
|
poured into satd
|
Type
|
FILTRATION
|
Details
|
the solids filtered off through Celite
|
Type
|
WASH
|
Details
|
rinsing the filter cake with DCM
|
Type
|
CUSTOM
|
Details
|
After separating the aqueous and organic layers
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted with DCM (4×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed by SGC (MeCN eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=NC=CC=C2C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.2 mmol | |
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |